7-chloro-4-(1,4-diazepan-1-yl)quinoline -

7-chloro-4-(1,4-diazepan-1-yl)quinoline

Catalog Number: EVT-3940747
CAS Number:
Molecular Formula: C14H16ClN3
Molecular Weight: 261.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

7-chloro-4-(1,4-diazepan-1-yl)quinoline can be synthesized through a multi-step process. One common approach starts with a nucleophilic substitution reaction between 4,7-dichloroquinoline and 1,4-diazepane. This reaction leads to the displacement of one chlorine atom on the quinoline ring by the diazepane nitrogen, forming the desired product.

Chemical Reactions Analysis
  • N-Alkylation/Acylation: The diazepane nitrogen provides a reactive site for attaching alkyl or acyl groups. 5, 9, 18, 22, 28 This is a common strategy for modulating a molecule's lipophilicity, solubility, and interactions with biological targets.
Applications
  • Antimalarial Agents: This compound class is well-known for its antimalarial activity. The presence of the 7-chloroquinoline motif is a key structural feature in several antimalarial drugs. Researchers are exploring modifications to the diazepane ring to enhance potency, improve pharmacokinetic properties, and overcome drug resistance.
  • Positive Inotropic Agents: Compounds containing the 7-chloro-4-(1,4-diazepan-1-yl)quinoline scaffold have shown promise as positive inotropic agents, which enhance the contractility of the heart muscle. 18, 22, 28 This application highlights the versatility of this chemical scaffold in targeting diverse therapeutic areas.

N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide

Compound Description: This compound is a hybrid molecule containing both a 1,2,3-triazole and a 7-chloroquinoline moiety. It was synthesized through copper-catalyzed azide-alkyne cycloaddition and evaluated for its in vitro activity against various normal and cancer cell lines. Additionally, the compound's drug-likeness was explored by predicting its pharmacokinetic properties. []

Relevance: This compound is structurally related to 7-chloro-4-(1,4-diazepan-1-yl)quinoline through the shared 7-chloroquinoline scaffold. While the 1,4-diazepane ring is absent, the presence of the 7-chloroquinoline core suggests potential similarities in biological activity and interactions with specific targets. Both compounds exemplify the exploration of substituted quinoline derivatives in medicinal chemistry. []

1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Compound Description: This compound represents a 7-chloro-4-(piperazin-1-yl)quinoline derivative incorporating a N-phenylpiperazine moiety linked by an ethanone chain. Its anti-inflammatory and analgesic activities were investigated in both in vitro and in vivo models, demonstrating potential therapeutic benefits related to inflammatory responses and pain management. []

Relevance: This compound shares a close structural resemblance to 7-chloro-4-(1,4-diazepan-1-yl)quinoline, featuring the core 7-chloroquinoline scaffold with a nitrogen-containing heterocycle at the 4-position. The difference lies in the specific heterocycle: a piperazine ring in this related compound versus a diazepane ring in the target compound. This structural similarity often translates to comparable biological profiles, making this compound relevant in understanding the broader structure-activity relationships of this chemical class. []

2-(4-(4-Bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)

Compound Description: Synthesized as part of a series exploring VEGFR-II inhibition for cancer treatment, this molecule is a 1‐(4‐(7‐chloroquinolin‐4‐yl)piperazin‐1‐yl)‐2‐(N‐substituted‐amino)‐ethanone derivative. It exhibited promising in vitro anticancer activity against human breast cancer (MCF‐7) and prostate cancer (PC3) cell lines. Notably, it demonstrated potent VEGFR-II inhibitory activity. []

Relevance: This compound, like the previous example, is structurally analogous to 7-chloro-4-(1,4-diazepan-1-yl)quinoline due to the presence of the 7-chloro-4-(piperazin-1-yl)quinoline core. The variation arises from the substitution on the piperazine nitrogen. This structural similarity, combined with the compound's anticancer activity, highlights the potential of modifications to the diazepane ring in 7-chloro-4-(1,4-diazepan-1-yl)quinoline for developing novel therapeutics. []

7-Chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate

Compound Description: This compound is a 7-chloroquinoline derivative featuring a hydrazone moiety linked to a methoxybenzene ring. The molecule was characterized by X-ray crystallography, revealing its structural features, including a two-dimensional network formed by hydrogen bonding in the crystal lattice. []

Relevance: This compound showcases another example of structural modification on the 7-chloroquinoline core, highlighting the versatility of this scaffold in medicinal chemistry. Although it lacks the diazepane ring of the target compound, the shared 7-chloroquinoline moiety suggests potential overlaps in their chemical and biological properties. []

7-Chloro-4-[(E)-2-(2,5-dimethoxybenzylidene)hydrazin-1-yl]quinoline

Compound Description: Similar to the previous compound, this molecule is also a 7-chloroquinoline derivative bearing a hydrazone linker attached to a dimethoxybenzene ring. Its crystal structure was determined, revealing a nearly planar conformation and supramolecular chains formed by N—H⋯N hydrogen bonds in the crystal packing. []

Relevance: This compound further emphasizes the structural diversity achievable through modifications on the 7-chloroquinoline scaffold. Although it lacks the diazepane ring found in the target compound, the presence of the 7-chloroquinoline moiety suggests potential similarities in their fundamental chemical properties and potential for biological activity. []

7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

Compound Description: This compound represents a 7-chloroquinoline derivative with a substituted piperidine ring at the 4-position. It was synthesized and structurally characterized as a potential antimalarial agent. []

Relevance: The structural similarity of this compound to 7-chloro-4-(1,4-diazepan-1-yl)quinoline lies in the presence of the 7-chloroquinoline core and the nitrogen-containing heterocycle at the 4-position. This compound, with its demonstrated antimalarial potential, underscores the importance of exploring diverse substitutions on the quinoline scaffold, including modifications to the diazepane ring in the target compound, for developing novel therapeutics. []

7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline

Compound Description: This compound is another example of a 7-chloroquinoline derivative incorporating a hydrazone linker, this time connected to a trimethoxybenzene ring. Its crystal structure was elucidated, revealing a planar conformation with intermolecular interactions contributing to its three-dimensional architecture. []

Relevance: This compound further emphasizes the structural diversity achievable through modifications on the 7-chloroquinoline scaffold. Although it lacks the diazepane ring found in the target compound, the presence of the 7-chloroquinoline moiety suggests potential similarities in their fundamental chemical properties. []

7-Chloro-4-(piperazin-1-yl)quinoline

Compound Description: This compound serves as a basic scaffold for many of the related compounds listed here. It contains the 7-chloroquinoline moiety with a piperazine ring attached at the 4-position. Its crystal structure has been determined, revealing details about its molecular geometry and intermolecular interactions. []

Relevance: This compound is a direct structural analogue of 7-chloro-4-(1,4-diazepan-1-yl)quinoline, differing only in the size of the nitrogen-containing heterocycle (piperazine vs. diazepane). This close structural similarity makes it a crucial reference point for understanding the structure-activity relationships of 7-chloro-4-(1,4-diazepan-1-yl)quinoline and predicting its potential biological activities. []

7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate

Compound Description: This compound, another 7-chloroquinoline derivative, features a hydrazone linker bridging the quinoline core and a methoxybenzene ring. Characterization by X-ray crystallography provided insights into its structure, revealing a slight twist from planarity and intermolecular interactions contributing to its crystal packing. []

Relevance: This compound illustrates the diversity achievable through modifications to the 7-chloroquinoline scaffold. While it lacks the diazepane ring of 7-chloro-4-(1,4-diazepan-1-yl)quinoline, the shared 7-chloroquinoline moiety suggests potential commonalities in their chemical behaviors. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: This compound, known as MK-4305, is a potent dual orexin receptor antagonist under investigation for treating primary insomnia. It contains a diazepane ring within its structure, along with other pharmacophores contributing to its biological activity. []

Relevance: The presence of the diazepane ring in MK-4305 directly links it to 7-chloro-4-(1,4-diazepan-1-yl)quinoline, highlighting the potential relevance of this heterocycle in pharmaceutical development. Although the overall structures differ significantly, understanding how the diazepane ring contributes to the properties and activities of MK-4305 might provide valuable insights into the target compound. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: This complex molecule is a derivative of azidothymidine (AZT) linked to a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole. It was synthesized and extensively characterized using various spectroscopic techniques. Computational studies were performed to predict its interaction with HIV reverse transcriptase, and its drug-likeness was also assessed. []

Relevance: This compound shares the 7-chloroquinoline core structure with 7-chloro-4-(1,4-diazepan-1-yl)quinoline, emphasizing the significance of this motif in medicinal chemistry. Although it lacks the diazepane ring, its design exemplifies the use of substituted 7-chloroquinolines in developing potential therapeutics, particularly for HIV. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is a potent and selective inhibitor of KDM5 histone H3 lysine 4 demethylases. It features a diazepane ring within its structure, which interacts with a non-catalytic cysteine (Cys481) near the active sites of KDM5 enzymes. []

Relevance: Like MK-4305, the presence of the diazepane ring directly connects N43 to 7-chloro-4-(1,4-diazepan-1-yl)quinoline, highlighting the versatility of this ring in interacting with biological targets. While the overall structures differ considerably, understanding how the diazepane ring contributes to the selectivity and potency of N43 could provide valuable insights into the potential interactions and activities of the target compound. []

2-(4-(4-Substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)-acetamides

Compound Description: This series of compounds was synthesized and evaluated for their positive inotropic activities, which are related to their ability to increase the force of heart muscle contractions. These compounds were designed based on a structure-activity relationship study focused on modifying the benzyl substituent on the diazepane ring. []

Relevance: The presence of the diazepane ring in this series of compounds directly links it to 7-chloro-4-(1,4-diazepan-1-yl)quinoline, highlighting the potential of this heterocycle in cardiovascular drug development. While the overall structures differ, the study's focus on modulating the diazepane ring's substituents for improved inotropic activity provides valuable insights into optimizing the target compound for potential cardiovascular applications. []

2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent antagonist of the 5-HT1A receptor, currently in clinical development for the treatment of anxiety and mood disorders. Its occupancy of the 5-HT1A receptor in the human brain was assessed using positron emission tomography (PET). []

Relevance: This compound features a piperazine ring linked to a 7-chloro-substituted aromatic moiety, similar to the 7-chloro-4-(piperazin-1-yl)quinoline core structure that is closely related to 7-chloro-4-(1,4-diazepan-1-yl)quinoline. Although it lacks the diazepane ring, its design and pharmacological profile as a 5-HT1A receptor antagonist provide insights into the potential therapeutic applications of compounds containing a 7-chloro-substituted aromatic system linked to a nitrogen-containing heterocycle. []

2-(4-Substitutedbenzyl‐[1,4]Diazepan‐1‐yl)‐N‐(1‐Methyl‐4,5‐Dihydro‐[1,2,4]Triazolo[4,3‐A]Quinolin‐7‐Yl)Acetamides

Compound Description: This series of compounds was designed and synthesized to develop more potent positive inotropic agents. These compounds are structurally similar, with variations in the substituents on the benzyl group attached to the diazepane ring. Their inotropic activity was evaluated in isolated rabbit heart preparations. []

Relevance: The shared diazepane ring and the triazoloquinoline moiety link this series to 7-chloro-4-(1,4-diazepan-1-yl)quinoline. The study's focus on improving inotropic activity by modifying the benzyl substituent on the diazepane ring offers valuable insights into the structure-activity relationship of these compounds. This information could guide the optimization of the target compound for potential cardiovascular applications. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carb oxylic acid

Compound Description: This compound belongs to the oxacin family of antibacterial agents. It exhibits high broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, exceeding that of nalidixic acid, pipemidic acid, and piromidic acid. []

Relevance: The compound shares the core quinoline-3-carboxylic acid structure with 7-chloro-4-(1,4-diazepan-1-yl)quinoline. Although it lacks the 7-chloro substituent and the diazepane ring, its potent antibacterial activity highlights the pharmacological significance of the quinoline-3-carboxylic acid scaffold and its potential for modifications. Studying the structure-activity relationship of this compound could provide insights into designing derivatives of 7-chloro-4-(1,4-diazepan-1-yl)quinoline with potential antibacterial properties. []

1-cyclopropyl-7-(S, S-2,8- diazo- bicyclo [4.3.0] nonan-8-yl) -6-fluoro-1,4-dihydro-8-methoxy 4-oxo-3-quinoline carboxylic acid

Compound Description: This compound is a complex quinoline derivative containing a diazabicyclononane moiety. Its synthesis involves a multi-step process, highlighting the complexity of chemical modifications possible on the quinoline core structure. []

Relevance: Although lacking the 7-chloro substituent, this compound shares the core quinoline-3-carboxylic acid structure and the presence of a diazepane ring with 7-chloro-4-(1,4-diazepan-1-yl)quinoline. Understanding the synthetic pathway and potential biological activities of this compound could offer insights into the chemistry and potential applications of similar modifications on the 7-chloro-4-(1,4-diazepan-1-yl)quinoline scaffold. []

Properties

Product Name

7-chloro-4-(1,4-diazepan-1-yl)quinoline

IUPAC Name

7-chloro-4-(1,4-diazepan-1-yl)quinoline

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

InChI

InChI=1S/C14H16ClN3/c15-11-2-3-12-13(10-11)17-6-4-14(12)18-8-1-5-16-7-9-18/h2-4,6,10,16H,1,5,7-9H2

InChI Key

ACGOVCPNPCHPKW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.